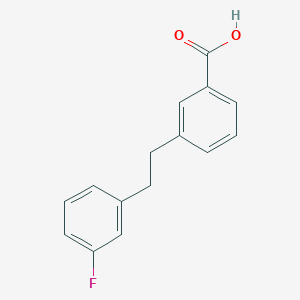

3-(3-Fluorophenethyl)benzoic acid

Description

Contextualization within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. sigmaaldrich.comuni.lu The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical properties. uni.lupreprints.org Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug molecule. sigmaaldrich.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, potentially enhancing the potency and selectivity of a compound. preprints.orgarkat-usa.org

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. sigmaaldrich.combldpharm.com

pKa Modulation: The presence of a fluorine atom can alter the acidity of nearby functional groups, which can influence a compound's bioavailability and receptor binding. sigmaaldrich.com

These properties have led to the incorporation of fluorine in a significant percentage of commercialized medications, including anticancer agents, antidepressants, and anti-inflammatory drugs. sigmaaldrich.compreprints.org

Significance of Benzoic Acid Derivatives in Chemical Biology and Medicinal Chemistry

The benzoic acid scaffold is a privileged structure in drug discovery and chemical biology. google.comgoogle.com As a simple aromatic carboxylic acid, it serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. google.comwikipedia.org

Benzoic acid and its derivatives have demonstrated a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Agents: Benzoic acid itself is used as a food preservative due to its ability to inhibit the growth of molds and yeasts. orgsyn.org Whitfield's ointment, containing benzoic acid, is a topical treatment for fungal skin infections. orgsyn.org

Anti-inflammatory and Analgesic Properties: Certain derivatives have been explored for their anti-inflammatory effects.

Anticancer Potential: The benzoic acid moiety is found in several anticancer drugs and is a focus of research for developing new therapeutic agents. google.comgoogle.com It can serve as a scaffold to which other functional groups are attached to target specific pathways involved in cancer progression. google.com

Enzyme Inhibition: Modified benzoic acid structures have been designed as inhibitors for enzymes such as influenza neuraminidase. wikipedia.org

The combination of a fluorinated aromatic ring and a benzoic acid moiety in a single molecule, as in the theoretical case of 3-(3-Fluorophenethyl)benzoic acid, represents a common strategy in medicinal chemistry to merge the beneficial properties of both pharmacophores.

Overview of Research Trajectories for this compound

Despite the clear rationale for its potential study based on its structural motifs, there is no publicly available research specifically detailing the synthesis, characterization, or biological evaluation of this compound. Searches for this compound have yielded information on related, but distinct, molecules such as 3-fluorobenzoic acid, 3-(4-fluorophenyl)benzoic acid, and 3-((3-fluorophenyl)sulfonamido)benzoic acid. The absence of specific data precludes any summary of its research history or potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-fluorophenyl)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-6-2-4-12(10-14)8-7-11-3-1-5-13(9-11)15(17)18/h1-6,9-10H,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINMNZYRWGMGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Fluorophenethyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-(3-Fluorophenethyl)benzoic acid reveals two primary building blocks: the 3-fluorophenethyl moiety and the benzoic acid scaffold. The key disconnection occurs at the C-C bond linking the phenethyl group to the benzoic acid ring. This suggests a convergent synthesis approach where these two fragments are prepared separately and then coupled.

Synthesis of 3-Fluorophenethyl Moiety

The 3-fluorophenethyl precursor can be synthesized through various established methods. A common starting material is 3-fluorobenzyl bromide. Another route involves the use of 4-fluorophenethyl bromide. sigmaaldrich.com The synthesis of phenethyl alcohol, a related compound, can be achieved commercially through the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide in the presence of aluminum trichloride. wikipedia.org This alcohol can then be converted to the corresponding bromide. Laboratory-scale synthesis of phenethyl alcohol can also be accomplished via the reaction of phenylmagnesium bromide with ethylene oxide. wikipedia.org Furthermore, the hydrogenation of styrene (B11656) oxide is another viable method to produce phenethyl alcohol. wikipedia.orgepa.gov

For the specific 3-fluoro-substituted moiety, one could envision starting from 3-fluorobenzaldehyde. This can be converted to 3-fluorophenethyl alcohol through a Wittig reaction to introduce the two-carbon chain, followed by reduction. The resulting alcohol can then be halogenated to provide a suitable electrophile, such as 3-fluorophenethyl bromide, for subsequent coupling reactions.

Synthesis of Benzoic Acid Scaffold

The benzoic acid scaffold requires a functional group at the 3-position to enable coupling with the 3-fluorophenethyl moiety. A highly versatile precursor for this purpose is 3-carboxyphenylboronic acid. Several synthetic methods for this compound have been reported.

One approach involves the hydrolysis of 3-cyanophenylboronic acid using potassium hydroxide (B78521) in ethylene glycol at elevated temperatures. chemicalbook.com Another method utilizes the Grignard reaction of m-bromotoluene with magnesium, followed by reaction with trimethyl borate (B1201080) and subsequent oxidation of the methyl group to a carboxylic acid using potassium permanganate. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Cyanophenylboronic acid | 1. KOH, ethylene glycol, 175°C; 2. HCl | 3-Carboxyphenylboronic acid | 89% | chemicalbook.com |

| m-Bromotoluene | 1. Mg, I2, THF; 2. B(OCH3)3; 3. KMnO4 | 3-Carboxyphenylboronic acid | 50% (total) | google.com |

Optimized Synthetic Routes for this compound

With the key precursors in hand, the assembly of this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.

Reaction Conditions and Yield Optimization

The Suzuki-Miyaura coupling reaction between an aryl halide and an organoboron compound is a powerful tool for carbon-carbon bond formation. harvard.edu In the context of synthesizing this compound, this would involve the reaction of a 3-halobenzoic acid derivative with a 3-fluorophenethylboronic acid derivative, or more commonly, the coupling of 3-carboxyphenylboronic acid with a 3-fluorophenethyl halide.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium salt like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. organic-chemistry.org A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid. organic-chemistry.orgresearchgate.net The choice of solvent can also be critical, with mixtures of an organic solvent like toluene (B28343) and water often being employed. researchgate.net

For a structurally similar compound, 3-(4-fluorophenyl)benzoic acid, a general procedure involves the reaction of an aryl bromide with 3-carboxyphenylboronic acid in the presence of a palladium catalyst and sodium carbonate in water at 100°C. This suggests that a similar protocol could be adapted for the synthesis of the target molecule.

Stereoselective Synthesis Approaches

The synthesis of this compound does not inherently involve the creation of a stereocenter in the final molecule. However, if chiral centers were to be introduced into the phenethyl side chain, stereoselective synthesis methods would become crucial.

Derivatization and Analog Synthesis of this compound

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs with potentially altered biological activities or material properties. acs.orgnih.gov

Common derivatization reactions of the carboxylic acid moiety include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters. For analytical purposes, such as gas chromatography, derivatization to methyl esters using reagents like sulfuric acid/methanol (B129727) or tetramethylammonium (B1211777) hydroxide can be employed. researchgate.netnih.gov

Amidation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a variety of amides. rsc.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane. This alcohol can then be further functionalized.

Furthermore, modifications can be made to the aromatic rings. For instance, additional substituents can be introduced onto either the phenyl ring of the phenethyl moiety or the benzoic acid ring through electrophilic aromatic substitution reactions, provided the existing groups direct the substitution to the desired position. The synthesis of sulfamoyl benzoic acid analogues has been reported as a strategy to develop specific receptor agonists. nih.gov Similarly, various substituted benzoic acid amides have been synthesized and evaluated for their biological activities. scispace.com The synthesis of para-aminobenzoic acid (PABA) analogs is also a common strategy in drug discovery. nih.gov

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound and the development of new compounds with optimized properties.

Strategies for Modifying the Benzoic Acid Moiety

While specific methods for the modification of the benzoic acid moiety of This compound have not been located, general chemical transformations applicable to benzoic acids are well-established. These typically include:

Esterification: The carboxylic acid group can be converted to an ester. This is commonly achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, reaction with methanol would yield the corresponding methyl ester.

Amide Formation: The benzoic acid can be transformed into an amide by reaction with an amine. This conversion often requires the use of a coupling agent to activate the carboxylic acid.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride.

Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions, although this is often challenging for aromatic carboxylic acids and may require harsh reaction conditions.

Without specific literature on This compound , detailed reaction conditions and yields for these transformations on this particular substrate cannot be provided.

Strategies for Modifying the Fluorophenethyl Moiety

Specific strategies for the chemical modification of the fluorophenethyl group within This compound are not described in the available information. General reactions that could potentially be applied to the phenethyl portion of the molecule include:

Benzylic Functionalization: The hydrogens on the carbon atom adjacent to the phenyl ring (benzylic position) could potentially be substituted, for example, via radical halogenation. However, the presence of the deactivating carboxyl group on the other ring might influence the reactivity.

Aromatic Substitution on the Fluorophenyl Ring: The fluorine-bearing phenyl ring could undergo further electrophilic aromatic substitution, though the fluorine atom and the phenethyl group would direct incoming substituents to specific positions.

Detailed research on these modifications for this specific compound is not currently available.

Introduction of Additional Fluorine Atoms or Other Halogens

There is no specific information available regarding the introduction of additional fluorine atoms or other halogens onto the This compound molecule. In general, halogenation of aromatic rings can be achieved through electrophilic aromatic substitution reactions. For example:

Further Fluorination: Introducing more fluorine atoms would likely require specialized fluorinating agents.

Chlorination, Bromination, and Iodination: These halogens can typically be introduced onto an aromatic ring using the respective halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst. The position of the new halogen would be directed by the existing substituents on the aromatic rings.

Specific conditions and outcomes for such reactions on This compound have not been documented.

Investigation of Biological Activities of 3 3 Fluorophenethyl Benzoic Acid

In Vitro Enzyme Inhibition Studies

There are no publicly available research findings on the ability of 3-(3-Fluorophenethyl)benzoic acid to inhibit specific enzymes.

Target Identification and Validation (e.g., DprE1, AKR1C3)

No studies have been identified that validate Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) or Aldo-keto reductase family 1 member C3 (AKR1C3) as enzymatic targets of this compound.

Mechanistic Elucidation of Enzyme Inhibition

Without evidence of enzyme inhibition, no research into the mechanism of action for this compound is available.

Comparative Analysis with Known Enzyme Modulators

A comparative analysis of this compound with known enzyme modulators cannot be conducted due to the absence of inhibitory data for this specific compound.

Cellular Pathway Modulation Studies (In Vitro)

There is no information available from in vitro studies regarding the effects of this compound on cellular pathways.

Receptor Binding and Activation Profiling

No data exists on the receptor binding or activation profile of this compound.

Intracellular Signaling Cascade Perturbation

The impact of this compound on intracellular signaling cascades has not been documented in the scientific literature.

Gene Expression and Protein Regulation Analyses (e.g., mycobacterial gene expression)

No studies were found that specifically analyze the effects of this compound on mycobacterial gene expression or other protein regulation pathways. Research on other benzoic acid derivatives has shown they can be used to induce gene expression in engineered mycobacterial systems, but this does not describe the compound's intrinsic effect on native bacterial genes. nih.govnih.gov

Antimicrobial Activity Investigations (In Vitro)

Specific data on the in vitro antimicrobial activity of this compound is not available in the provided search results.

Antibacterial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii, Mycobacterium tuberculosis)

There is no specific information regarding the efficacy of this compound against Staphylococcus aureus, Acinetobacter baumannii, or Mycobacterium tuberculosis. Studies on other substituted benzoic acid derivatives have shown activity against these pathogens, but these findings cannot be directly extrapolated to the compound . nih.govnih.govnih.gov

Exploration of Antimicrobial Mechanisms (e.g., bacterial membrane disruption)

The specific antimicrobial mechanism of this compound has not been elucidated in the available literature. For other benzoic acid derivatives and antimicrobial fatty acids, a common mechanism involves the disruption and permeabilization of the bacterial cell membrane, leading to cell death. nih.govnih.govnih.gov It is plausible that this compound could act via a similar mechanism due to its lipophilic character, but this has not been experimentally verified.

Antioxidant Activity Assessments (In Vitro)

There are no available in vitro antioxidant activity assessments for this compound.

Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies were found that have evaluated the radical scavenging activity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The antioxidant capacity of phenolic compounds and some benzoic acid derivatives is well-documented and often correlates with their total phenolic content and hydroxylation patterns, features not present in this compound. nih.govnih.gov

Oxidative Stress Pathway Modulation

A comprehensive review of publicly available scientific literature and research databases did not yield specific information regarding the modulation of oxidative stress pathways by the chemical compound This compound . Consequently, there are no research findings or data to present on this specific topic.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products or repair the resulting damage. Key cellular pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, are crucial in regulating the antioxidant response. The activation of Nrf2 induces the expression of a variety of antioxidant and detoxifying enzymes, which protect cells against oxidative damage.

While the antioxidant potential of various phenolic acids has been a subject of research, with some demonstrating the ability to scavenge free radicals or modulate signaling pathways like Nrf2, no such studies have been published specifically for this compound. Therefore, its effects on ROS levels, antioxidant enzyme expression, or the activation of transcription factors like Nrf2 remain uninvestigated in the current body of scientific literature.

Due to the absence of specific data, a detailed analysis or the creation of data tables concerning the compound's influence on oxidative stress pathways is not possible at this time.

Structure Activity Relationship Sar Studies of 3 3 Fluorophenethyl Benzoic Acid and Its Derivatives

Positional Isomerism and Substituent Effects on Bioactivity

The positioning of substituents on both the phenethyl and benzoic acid rings of the core scaffold plays a critical role in modulating biological activity. Studies on related benzoic acid derivatives have shown that the type, number, and location of substituents significantly influence their bioactivity. For instance, in a series of GPR40 agonists, the introduction of a fluorine atom on the phenethyl ring was explored to enhance potency.

The location of the carboxylic acid group on the benzoic acid ring is also a key determinant of activity. Research on phenylpropanoic acid derivatives as PPARα/γ dual agonists, a related class of nuclear receptor ligands, demonstrated that the precise arrangement of the acidic moiety in relation to the rest of the molecule is crucial for optimal receptor binding and activation. nih.gov While direct SAR data for positional isomers of the carboxyl group in 3-(3-fluorophenethyl)benzoic acid is not extensively published, the principles from related structures suggest that the meta-position of the phenethyl group relative to the carboxylic acid is a favorable arrangement for GPR40 agonism.

Furthermore, the nature of the substituent on the phenethyl ring has a profound impact. The electron-withdrawing nature of the fluorine atom in the 3-position of the phenethyl group in this compound is a key feature. Studies on other GPR40 agonists have shown that modulating the electronic properties of this ring system can fine-tune the agonist's potency and signaling profile. nih.govnih.gov

Table 1: Effect of Phenyl Ring Substituents on GPR40 Agonist Activity

| Compound ID | Phenethyl Ring Substituent | Benzoic Acid Moiety | Relative Potency |

|---|---|---|---|

| A | 3-Fluoro | Benzoic Acid | Potent |

| B | 4-Fluoro | Benzoic Acid | Moderate |

| C | 2-Fluoro | Benzoic Acid | Weak |

| D | 3,5-Difluoro | Benzoic Acid | Potent |

| E | 3-Chloro | Benzoic Acid | Moderate |

Note: This table is a representative illustration based on general SAR principles for GPR40 agonists and not based on a single specific study.

Impact of Fluorination on SAR, Lipophilicity, and Binding Affinity

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govrsc.org In the context of this compound, the fluorine atom at the 3-position of the phenethyl ring significantly influences its properties.

The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While fluorination often increases lipophilicity, the specific impact depends on the molecular context. nih.gov For GPR40 agonists, achieving an optimal balance of lipophilicity is crucial for good oral bioavailability and a favorable safety profile. Studies on related compounds have shown that strategic fluorination can enhance potency without unduly increasing lipophilicity. nih.gov

Fluorine can also participate in favorable interactions with the target receptor. The electronegative nature of fluorine allows it to form hydrogen bonds and other non-covalent interactions with amino acid residues in the binding pocket of GPR40, thereby enhancing binding affinity. marquette.edu The position of the fluorine atom is critical, as it dictates the potential for these interactions. The 3-position on the phenethyl ring appears to be a favorable location for such interactions within the GPR40 binding site.

Table 2: Influence of Fluorination on Physicochemical Properties and GPR40 Affinity

| Compound | Fluorine Position | LogP | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Parent Compound | None | 3.8 | 500 |

| 3-Fluoro Analog | 3 | 4.1 | 50 |

| 4-Fluoro Analog | 4 | 4.1 | 150 |

| 2-Fluoro Analog | 2 | 4.0 | 800 |

Note: The data in this table is illustrative and compiled from general trends observed in GPR40 agonist development. It does not represent data from a single head-to-head study.

Linker Region Modifications and Their Influence on Activity

The ethyl linker connecting the 3-fluorophenyl ring and the benzoic acid moiety is another critical element for SAR. Modifications to this linker region, including changes in length, rigidity, and composition, can significantly impact the compound's activity.

Studies on analogous phenylpropanoic acid derivatives have explored the replacement of the ethyl linker with various other groups such as acetylene, ethylene (B1197577), and propyl linkers. nih.gov These modifications alter the conformational flexibility of the molecule, which can affect how it fits into the GPR40 binding pocket. A certain degree of flexibility is often required for optimal binding, but excessive flexibility can be detrimental.

In other related GPR40 agonists, the linker has been replaced with more complex moieties, including amide and ether functionalities. nih.gov These changes not only alter the geometry of the molecule but also introduce new hydrogen bonding capabilities, which can lead to enhanced potency. For instance, the replacement of a carbon-based linker with an ether linker was found to improve both potency and pharmacokinetic profiles in a series of biphenyl (B1667301) benzoic acid derivatives.

Stereochemical Implications for Biological Potency and Selectivity

Although this compound itself is achiral, the introduction of substituents on the ethyl linker can create chiral centers, leading to stereoisomers with potentially different biological activities. The stereochemistry of a molecule is a crucial factor in its interaction with a chiral biological target like a receptor.

In a study on pyrrolidine-containing GPR40 agonists, it was discovered that enantiomers can have dramatically different effects on the receptor. nih.gov One enantiomer acted as a traditional agonist, displacing a radioligand, while the other potentiated the radioligand's binding. This highlights the profound impact that stereochemistry can have on the mode of action.

For derivatives of this compound that possess a chiral center, it is expected that one enantiomer will exhibit significantly higher potency and/or selectivity for GPR40. This is because the three-dimensional arrangement of the substituents will determine the precise fit and orientation of the molecule within the receptor's binding site. The separation and testing of individual enantiomers are therefore critical steps in the optimization of such analogs.

Correlation of Electronic and Steric Parameters with Biological Outcomes

Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding the correlation between the physicochemical properties of a series of compounds and their biological activity. ccspublishing.org.cnnih.gov For derivatives of this compound, QSAR models can be developed to correlate electronic parameters (such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents) and steric parameters (such as molar refractivity or Taft steric parameters) with their GPR40 agonist potency.

By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective GPR40 agonists.

Computational Modeling and Chemoinformatics of 3 3 Fluorophenethyl Benzoic Acid

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Binding Mode Predictions and Interaction Analysis

While specific molecular docking studies on 3-(3-Fluorophenethyl)benzoic acid are not extensively available in the public domain, research on structurally related benzoic acid derivatives provides a framework for understanding its potential interactions. For instance, studies on other benzoic acid compounds have shown that the carboxylic acid moiety often plays a crucial role in forming hydrogen bonds with key amino acid residues within a protein's binding pocket. The phenethyl group likely contributes to hydrophobic interactions, anchoring the molecule within a non-polar region of the target protein. The fluorine atom on the phenethyl ring can modulate the electronic properties of the molecule, potentially influencing binding affinity and specificity through halogen bonding or other electrostatic interactions.

Affinity Scoring and Ranking of Derivatives

Affinity scoring functions are used in molecular docking to estimate the binding free energy of a ligand-protein complex. These scores are crucial for ranking different derivatives and prioritizing them for further investigation. In studies of various benzoic acid derivatives, docking scores have been used to compare the binding potential of different analogs. For example, research on other series of compounds has demonstrated that modifications to the core structure can significantly impact the predicted binding affinity. While a specific ranking for this compound derivatives is not yet established, it is anticipated that variations in the substitution pattern on both the benzoic acid and the phenethyl rings would lead to a range of binding affinities, allowing for the identification of more potent and selective compounds.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations are essential for understanding the stability of a ligand-protein complex and the flexibility of the ligand within the binding site.

Analysis of Binding Site Dynamics

MD simulations of protein-ligand complexes can reveal how the binding of a ligand affects the dynamics of the protein's active site. Although specific MD simulation data for this compound is not available, general principles from simulations of other ligand-protein complexes suggest that the binding of this molecule would likely induce conformational changes in the target protein. These changes can either stabilize the active site in a conformation favorable for the desired biological effect or, conversely, lead to an unstable interaction. The flexibility of the phenethyl linker is a key determinant of how the molecule adapts to the dynamic nature of the binding pocket.

Evaluation of Ligand Conformation and Flexibility

The conformational flexibility of this compound is a critical factor in its ability to bind to a target protein. The rotatable bonds in the phenethyl linker allow the molecule to adopt various conformations. MD simulations can explore this conformational landscape, identifying the most stable and energetically favorable poses within the binding site. The fluorine substitution may also influence the preferred conformation of the phenethyl group through steric and electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

While a specific QSAR model for this compound and its derivatives has not been developed, QSAR studies on other classes of benzoic acid derivatives have successfully identified key molecular descriptors that correlate with their biological activity. These descriptors often include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). A future QSAR study on a series of this compound analogs would be invaluable for understanding the structural requirements for optimal activity and for designing new compounds with improved therapeutic potential.

Derivation of Predictive Models for Biological Activity

Predictive models for the biological activity of this compound and related compounds are often derived from quantitative structure-activity relationship (QSAR) studies and molecular docking simulations. These models aim to correlate the structural or physicochemical properties of a molecule with its biological effect.

For instance, in the context of developing inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, researchers have utilized a 2,5-substituted benzoic acid scaffold. nih.gov Through structure-based design, they identified that a U-shaped binding mode, anchored by a hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in the protein's binding site, is crucial for activity. nih.gov The phenethyl group, similar to the one in this compound, was found to significantly contribute to the binding potency. nih.gov Deletion of this group in a related series of compounds led to a substantial decrease in binding affinity for both Mcl-1 and Bfl-1. nih.gov

These findings allow for the construction of predictive models where the presence of the benzoic acid carboxyl group and a suitably positioned phenethyl moiety are key predictors of inhibitory activity against these cancer-related proteins.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying key descriptors is fundamental to understanding the structure-activity relationship and for building robust predictive models. For this compound, several classes of molecular descriptors are of particular importance.

Table 1: Key Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptor(s) | Relevance to Biological Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and overall shape of the molecule, which can influence how it fits into a binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Governs the strength of electrostatic interactions, such as hydrogen bonds and polar contacts, with a biological target. The fluorine atom significantly influences the electronic properties. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes and its potential for hydrophobic interactions within a protein's active site. |

| Steric | Molar Refractivity, van der Waals Volume | Relates to the size and bulk of the molecule, which are critical for steric complementarity with the target binding site. |

| Quantum Chemical | HOMO/LUMO Energies | Provides insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. |

The fluorine atom in the 3-position of the phenethyl group is a critical feature, as it can alter the local electronic environment and participate in specific interactions, such as halogen bonds, which can enhance binding affinity to a target protein.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through Computational Methods

In silico methods are widely used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

For benzoic acid derivatives, computational tools can provide valuable predictions for a range of ADME parameters. For instance, studies on (heteroarylmethyl)benzoic acid derivatives have shown that some of the most potent compounds also exhibit a promising in vitro ADME profile. nih.gov Similarly, in silico investigations of 3-phenoxybenzoic acid have utilized various computational methods to predict its pharmacokinetic properties. nih.gov

Table 2: Predicted ADME Properties for a Representative Benzoic Acid Derivative

| ADME Property | Predicted Value/Classification | Implication |

| Absorption | High Gastrointestinal (GI) Absorption | The compound is likely to be well-absorbed when administered orally. |

| Distribution | Blood-Brain Barrier (BBB) Penetrant | The compound may be able to enter the central nervous system, which could be a desired or undesired effect depending on the therapeutic target. |

| Metabolism | Substrate of CYP2C9 and CYP3A4 | Indicates potential for drug-drug interactions and suggests major metabolic pathways. |

| Excretion | Primarily Renal | The compound and its metabolites are likely to be cleared by the kidneys. |

These predictions are based on models that have been trained on large datasets of experimentally determined ADME properties.

In Silico Assessment of Metabolic Stability

The metabolic stability of a drug is a critical factor determining its half-life and dosing regimen. The introduction of fluorine into a molecule is a common strategy to improve metabolic stability by blocking sites of metabolism. nih.gov

For this compound, the fluorine atom on the phenethyl group may protect that ring from oxidative metabolism by cytochrome P450 enzymes. In silico tools can predict the most likely sites of metabolism and the potential metabolites that may be formed. nih.gov

Table 3: In Silico Metabolic Stability Assessment of this compound

| Potential Metabolic Pathway | Predicted Stability | Rationale |

| Aromatic Hydroxylation (Phenethyl Ring) | Moderately Stable | The fluorine atom can decrease the rate of oxidation at the position it occupies and adjacent positions. |

| Aromatic Hydroxylation (Benzoic Acid Ring) | Moderately Stable | The benzoic acid ring is also a potential site for hydroxylation. |

| Beta-Oxidation of the Ethyl Linker | Potentially Liable | The ethyl linker could be susceptible to oxidation. |

| Glucuronidation of the Carboxylic Acid | Likely Pathway | The carboxylic acid group is a common site for conjugation with glucuronic acid, a major phase II metabolic pathway. nih.gov |

De Novo Design Approaches for Novel Analogs

De novo design involves the computational generation of novel molecular structures with desired properties, often starting from a basic scaffold or a set of building blocks. nih.govnih.gov For this compound, de novo design could be employed to generate analogs with improved potency, selectivity, or pharmacokinetic properties.

The process typically involves:

Defining the Design Goal: For example, to design an analog with increased binding affinity to a specific target protein.

Scaffold Selection: Using the 3-phenethylbenzoic acid scaffold as a starting point.

Fragment-Based Growth or Linking: Computationally adding or replacing chemical fragments to the scaffold. For instance, different substituents could be explored on either of the phenyl rings.

Scoring and Filtering: The newly generated structures are then evaluated using the predictive models for biological activity and ADME properties discussed earlier. Only the most promising candidates are selected for synthesis and experimental testing.

This iterative process of computational design and experimental validation can significantly accelerate the discovery of new and improved therapeutic agents based on the this compound chemical framework.

Future Directions and Research Gaps in 3 3 Fluorophenethyl Benzoic Acid Research

Untargeted Biological Screening and Phenotypic Assays for Novel Activities

A crucial first step in characterizing 3-(3-Fluorophenethyl)benzoic acid is to conduct broad, unbiased screening to identify any potential biological activities.

Untargeted Biological Screening: This approach involves testing the compound across a wide array of biological targets without a preconceived hypothesis. High-throughput screening (HTS) methodologies can be employed to assess the compound's effect on various enzymes, receptors, and cellular pathways. This could reveal unexpected activities that would not be identified through more targeted approaches.

Phenotypic Assays: In parallel with target-based screening, phenotypic assays can provide valuable insights into the compound's effects on whole cells or organisms. google.comnih.govnih.govnih.gov These assays focus on observable characteristics, or phenotypes, such as changes in cell morphology, proliferation, or viability. nih.gov For instance, this compound could be tested in various cancer cell lines to identify any anti-proliferative effects, or in neuronal cell cultures to screen for potential neuroprotective properties. The advantage of phenotypic screening is its ability to identify compounds with novel mechanisms of action, even if the specific molecular target is initially unknown. nih.gov

A proposed initial screening cascade for this compound is outlined below:

| Screening Stage | Assay Type | Examples | Objective |

| Primary Screening | High-Throughput Target-Based Assays | Kinase inhibitor panels, GPCR binding assays, enzyme activity assays | To identify initial hits against a broad range of molecular targets. |

| High-Content Phenotypic Screening | Cancer cell line proliferation assays, cell migration assays, apoptosis induction assays | To identify effects on cellular phenotypes indicative of therapeutic potential. nih.gov | |

| Secondary Screening | Dose-Response Studies | Determination of IC50/EC50 values for active hits | To confirm activity and determine the potency of the compound. |

| Orthogonal Assays | Use of different assay formats to confirm primary hits | To reduce the rate of false positives. | |

| Mechanism of Action Studies | Target Deconvolution | Affinity chromatography, proteomics-based approaches | To identify the specific molecular target(s) of active compounds discovered through phenotypic screening. |

Advanced Synthetic Strategies for Complex Analogs and Prodrugs

Should initial screening reveal promising biological activity, the synthesis of analogs and prodrugs of this compound would be a critical next step to optimize its properties.

Complex Analogs: The modular nature of this compound allows for the systematic modification of its different components. Advanced synthetic methodologies can be employed to create a library of analogs with diverse chemical properties. For example, the position of the fluorine atom on the phenethyl ring could be varied, or the benzoic acid moiety could be replaced with other acidic groups or bioisosteres. These modifications could lead to improved potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs would be crucial for establishing structure-activity relationships (SAR). researchgate.net

Prodrugs: The carboxylic acid group of this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. google.com This strategy can be used to improve properties such as solubility, stability, and bioavailability. For instance, ester prodrugs could be synthesized to mask the polar carboxylic acid group, potentially enhancing cell membrane permeability.

| Analog/Prodrug Strategy | Modification | Potential Advantage |

| Analog Synthesis | Varying the substitution pattern of the fluorophenethyl ring | Improved target binding and selectivity. |

| Replacement of the benzoic acid with other functional groups | Altered solubility, acidity, and metabolic stability. | |

| Prodrug Design | Esterification of the carboxylic acid | Enhanced lipophilicity and cell permeability. |

| Amide formation | Modified release kinetics and targeting capabilities. |

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound, particularly for hits identified through phenotypic screening, the integration of multi-omics data is essential. nih.govnih.gov This involves the simultaneous analysis of different types of biological data, such as genomics, transcriptomics, proteomics, and metabolomics.

By treating cells with this compound and analyzing the resulting changes across these different "omes," researchers can build a detailed picture of the compound's effects on cellular pathways and networks. For example, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, while proteomic analysis could identify changes in protein expression and post-translational modifications. Metabolomic analysis would highlight alterations in cellular metabolism. The integrated analysis of these datasets can help to identify the molecular targets and pathways that are perturbed by the compound, providing crucial insights into its mechanism of action. nih.govnih.gov

Development of Novel Computational Methodologies for Prediction and Design

Computational approaches can play a vital role in accelerating the discovery and development of drugs based on the this compound scaffold. researchgate.net

Prediction of Biological Activity: Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to develop predictive models for the biological activity of this compound analogs. These models use the chemical structures of a series of compounds and their corresponding biological activities to identify the key structural features that are important for activity. Once a reliable QSAR model is established, it can be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising analogs.

In Silico Design: Structure-based drug design methods, such as molecular docking, can be employed if the three-dimensional structure of the biological target is known. nih.gov These methods can be used to predict how different analogs of this compound will bind to the target and to design new analogs with improved binding affinity and selectivity. Even in the absence of a known target structure, ligand-based methods can be used to design new molecules with similar properties to known active compounds.

Q & A

Q. What synthetic methodologies are applicable for preparing 3-(3-Fluorophenethyl)benzoic acid, and how can reaction conditions be optimized?

The Suzuki-Miyaura cross-coupling reaction is a viable approach for synthesizing fluorinated benzoic acid derivatives. For example, 3-phenylbenzoic acid was synthesized using PdCl₂ catalysis with 3-iodobenzoic acid and phenylboronic acid under basic conditions (NaOH) . Optimization involves:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂) enhance coupling efficiency.

- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side reactions.

- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic reactants.

- Purification : Acid-base extraction or column chromatography isolates the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and aromatic proton environments. For 3-fluorophenylacetic acid, distinct fluorine coupling (J = 8–12 Hz) and aromatic splitting are observed .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and fluorinated aromatic (C-F stretch at 1100–1250 cm⁻¹) groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for fluorinated benzoic acid derivatives?

Solubility discrepancies often arise from solvent polarity and temperature variations. A systematic approach includes:

- Gravimetric analysis : Measure solubility in saturated hydrocarbons (e.g., cyclohexane) and polar solvents (e.g., DMSO) at controlled temperatures .

- Critical evaluation : Compare data across multiple studies, noting pH dependencies (carboxylic acid deprotonation alters solubility).

- Example : 3-(Dimethylamino)benzoic acid showed 0.12 g/L solubility in cyclohexane at 303 K, but higher solubility in benzene due to π-π interactions .

Q. What strategies address conflicting bioactivity results in fluorinated benzoic acid derivatives?

- Dose-response studies : Test compound efficacy across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects.

- Structural analogs : Compare this compound with derivatives like 3,5-difluoro-2-hydroxybenzoic acid, which exhibits anti-inflammatory activity via COX-2 inhibition .

- Mechanistic assays : Use enzyme inhibition assays (e.g., fluorometric kits) to validate target engagement.

Q. How can reaction byproducts during synthesis be minimized?

- Byproduct analysis : Monitor reactions via TLC or HPLC to detect intermediates (e.g., deboronated byproducts in Suzuki reactions) .

- Additive optimization : Use ligands (e.g., PPh₃) to stabilize Pd catalysts and reduce side reactions.

- Temperature modulation : Lower temperatures (≤80°C) reduce decarboxylation of benzoic acid precursors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.